molecular formula C24H20N4O B2738051 3-{[2,4'-Bipyridine]-5-yl}-1-(diphenylmethyl)urea CAS No. 2097923-60-7

3-{[2,4'-Bipyridine]-5-yl}-1-(diphenylmethyl)urea

Cat. No.: B2738051
CAS No.: 2097923-60-7
M. Wt: 380.451
InChI Key: PNDXWSNMPFPVJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-{[2,4’-Bipyridine]-5-yl}-1-(diphenylmethyl)urea is a complex organic compound that features a bipyridine moiety and a diphenylmethyl group attached to a urea backbone. This compound is of interest due to its potential applications in various fields, including medicinal chemistry, materials science, and catalysis. The bipyridine unit is known for its strong coordination ability with metal ions, making it a valuable ligand in coordination chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[2,4’-Bipyridine]-5-yl}-1-(diphenylmethyl)urea typically involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-{[2,4’-Bipyridine]-5-yl}-1-(diphenylmethyl)urea can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenated bipyridines, nucleophiles like amines or thiols.

Major Products Formed

    Oxidation: Bipyridine N-oxides.

    Reduction: Reduced bipyridine derivatives.

    Substitution: Substituted bipyridine compounds.

Mechanism of Action

The mechanism of action of 3-{[2,4’-Bipyridine]-5-yl}-1-(diphenylmethyl)urea involves its ability to coordinate with metal ions. The bipyridine moiety acts as a bidentate ligand, forming stable complexes with transition metals. These metal complexes can then participate in various catalytic processes or biological interactions, depending on the specific metal ion and the context of the application .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-{[2,4’-Bipyridine]-5-yl}-1-(diphenylmethyl)urea is unique due to the presence of both the bipyridine and diphenylmethyl groups, which confer distinct electronic and steric properties. This combination allows for the formation of metal complexes with unique reactivity and stability profiles, making it valuable in specialized applications .

Properties

IUPAC Name

1-benzhydryl-3-(6-pyridin-4-ylpyridin-3-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N4O/c29-24(27-21-11-12-22(26-17-21)18-13-15-25-16-14-18)28-23(19-7-3-1-4-8-19)20-9-5-2-6-10-20/h1-17,23H,(H2,27,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNDXWSNMPFPVJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)NC(=O)NC3=CN=C(C=C3)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.